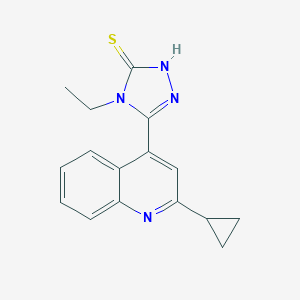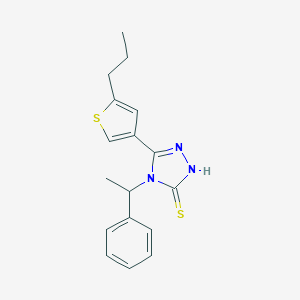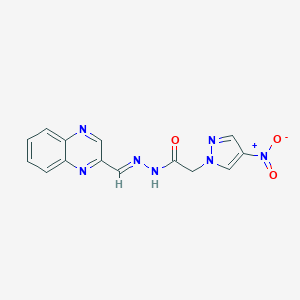![molecular formula C16H12BrF4N5O4 B456481 [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456481.png)
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is a complex organic compound that features a unique combination of functional groups, including bromine, nitro, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone typically involves multiple steps:
Formation of the pyrazole ring: The initial step involves the formation of the 4-bromo-3-nitro-1H-pyrazole ring through a cyclization reaction of appropriate precursors.
Benzoylation: The pyrazole ring is then benzoylated using benzoyl chloride under basic conditions to form the benzoyl-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide (NaI) in acetone, potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 1-[3-({4-amino-1H-pyrazol-1-yl}methyl)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Substitution: 1-[3-({4-iodo-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Hydrolysis: 3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and benzoic acid.
Scientific Research Applications
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of pyrazole derivatives and difluoromethylated compounds.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and bromine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **1-[3-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
- **1-[3-({4-bromo-3-amino-1H-pyrazol-1-yl}methyl)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol.
Uniqueness
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone is unique due to the combination of bromine, nitro, and difluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C16H12BrF4N5O4 |
|---|---|
Molecular Weight |
494.19g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[3-[(4-bromo-3-nitropyrazol-1-yl)methyl]phenyl]methanone |
InChI |
InChI=1S/C16H12BrF4N5O4/c17-10-7-24(23-13(10)26(29)30)6-8-2-1-3-9(4-8)14(27)25-16(28,15(20)21)5-11(22-25)12(18)19/h1-4,7,12,15,28H,5-6H2 |
InChI Key |
SOQSMWBBFCZZBU-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C(F)F |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL (2E)-2-{[5-(4-BROMOPHENYL)-2-FURYL]METHYLENE}-5-METHYL-1-OXO-1,2-DIHYDRO-5H,11H-5,11-METHANO[1,3]THIAZOLO[2,3-D][1,3,5]BENZOXADIAZOCINE-13-CARBOXYLATE](/img/structure/B456400.png)
![Propyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B456402.png)
![5-[2-(2,5-dimethylphenyl)-4-quinolinyl]-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456403.png)

![N-(3-chlorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456406.png)

![2-(4-chlorophenoxy)-2-methyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B456408.png)
![N-BENZYL-2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456410.png)
![2-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-METHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B456411.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-2-(3,4-dichlorophenoxy)acetamide](/img/structure/B456412.png)
![N-[3-(3-methylphenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456414.png)

![5-(2-Naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456420.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456421.png)
